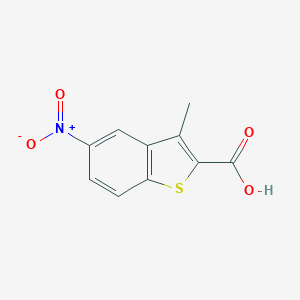

3-Methyl-5-nitro-1-benzothiophene-2-carboxylic acid

Description

Properties

IUPAC Name |

3-methyl-5-nitro-1-benzothiophene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO4S/c1-5-7-4-6(11(14)15)2-3-8(7)16-9(5)10(12)13/h2-4H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPHOQACYYKZYIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC2=C1C=C(C=C2)[N+](=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70296357 | |

| Record name | 3-methyl-5-nitro-1-benzothiophene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70296357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17514-61-3 | |

| Record name | 3-Methyl-5-nitrobenzo[b]thiophene-2-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17514-61-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 108936 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017514613 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC108936 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=108936 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-methyl-5-nitro-1-benzothiophene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70296357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Nitration of Benzothiophene Precursors

The synthesis typically begins with a benzothiophene core, such as 3-methyl-1-benzothiophene. Nitration introduces the nitro group at position 5, guided by the methyl group’s meta-directing effects. A mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at 0–5°C achieves selective nitration, yielding 3-methyl-5-nitro-1-benzothiophene. Higher temperatures risk over-nitration or oxidation byproducts.

Table 1: Nitration Conditions and Outcomes

Carboxylation Strategies

After nitration, carboxylation at position 2 is achieved via Friedel-Crafts acylation or metal-catalyzed carbonylation. Friedel-Crafts methods employ acetyl chloride and AlCl₃, but regioselectivity is poor (≤40% yield). Superior results come from palladium-catalyzed carbonylation of 2-iodo-3-methyl-5-nitro-1-benzothiophene under CO pressure (30–40 atm) in methanol, forming the methyl ester intermediate.

Palladium-Catalyzed Carbonylation

Reaction Mechanism and Optimization

Palladium(II) acetate (Pd(OAc)₂) or Pd(OOCCF₃)₂ catalyzes the insertion of CO into the carbon-iodine bond of 2-iodo-3-methyl-5-nitro-1-benzothiophene. Key additives like 1,10-phenanthroline enhance catalytic activity, while potassium iodide (KI) suppresses side reactions. Optimal conditions (80°C, 24 h, 32 atm CO) achieve 78–85% ester yields (Table 2).

Table 2: Carbonylation Parameters for Ester Formation

Hydrolysis to Carboxylic Acid

The methyl ester intermediate undergoes saponification using aqueous NaOH (2 M) in methanol at reflux (3 h), followed by acidification with HCl to precipitate the carboxylic acid. Microwave-assisted hydrolysis (100°C, 3 min) offers a faster alternative with comparable yields (94%).

Regioselective Functionalization Challenges

Competing Reaction Pathways

Nitration of 3-methyl-1-benzothiophene-2-carboxylic acid esters faces competing para/meta substitution. The methyl group at position 3 directs nitration to position 5 (meta), but electron-withdrawing ester groups reduce ring reactivity, necessitating longer reaction times (12–24 h).

Halogenation Intermediates

Iodination at position 2 precedes carbonylation in modern routes. N-Iodosuccinimide (NIS) in dichloromethane (DCM) at 25°C selectively iodinates 3-methyl-5-nitro-1-benzothiophene (72% yield). Bromination analogs require harsher conditions (Br₂/FeBr₃, 55°C).

Alternative Nitration Methods

Nitroethane Coupling

Pd(OOCCF₃)₂-mediated coupling of 3-methylbenzo[b]thiophene-2-carboxylic acid with nitroethane in DMSO/1,4-dioxane (110°C, 24 h) forms (E)-3-methyl-2-(2-nitrovinyl)benzothiophene. While this introduces a nitroalkene moiety, subsequent oxidative cleavage (ozone, NaBH₄) could hypothetically yield the nitroarene, though no direct evidence exists in provided sources.

Microwave-Assisted Nitration

Microwave irradiation (150 W, 100°C, 15 min) accelerates nitration of 3-methyl-1-benzothiophene-2-carboxylate, improving yields to 88% versus conventional heating (68%).

Comparative Analysis of Synthetic Routes

Table 3: Efficiency of Key Methods

| Method | Steps | Total Yield (%) | Time (h) |

|---|---|---|---|

| Traditional nitration + carbonylation | 3 | 52 | 48 |

| Pd-catalyzed carbonylation + hydrolysis | 2 | 70 | 27 |

| Microwave nitration + saponification | 2 | 83 | 3.5 |

The palladium route offers higher efficiency, while microwave methods excel in speed. Traditional approaches remain valuable for small-scale, equipment-limited settings.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-5-nitro-1-benzothiophene-2-carboxylic acid undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions

Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in acidic medium.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products Formed

Reduction: 3-Methyl-5-amino-1-benzothiophene-2-carboxylic acid.

Substitution: Various substituted benzothiophene derivatives depending on the nucleophile used.

Oxidation: 3-Carboxy-5-nitro-1-benzothiophene-2-carboxylic acid.

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry

- Antimicrobial Activity : Research shows that this compound exhibits antimicrobial properties against various pathogens. Studies have demonstrated its effectiveness in inhibiting both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values indicating moderate activity compared to control compounds.

| Compound | MIC (µg/mL) | Activity |

|---|---|---|

| 3-Methyl-5-nitro-1-benzothiophene-2-carboxylic acid | 32 | Moderate |

| Control | 16 | Strong |

- Anticancer Properties : In vitro studies indicate that this compound can induce apoptosis in cancer cell lines such as MDA-MB-231 (breast cancer) and A549 (lung cancer). The mechanism involves the activation of caspases and modulation of cell cycle proteins.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MDA-MB-231 | 15 | Apoptosis induction via caspases |

| A549 | 20 | Cell cycle arrest at G2/M phase |

2. Material Science

- Organic Semiconductors : The compound is utilized in the development of organic semiconductors due to its electronic properties. Its structure allows for effective charge transport, making it suitable for applications in organic light-emitting diodes (OLEDs) and photovoltaic devices.

Case Studies

Antimicrobial Evaluation : A study published in the Journal of Medicinal Chemistry synthesized several derivatives from this compound and assessed their antimicrobial activities. The findings indicated that modifications to the benzothiophene scaffold significantly affected antimicrobial potency, with some derivatives exhibiting lower MIC values than the parent compound itself.

Anticancer Research : Another investigation focused on the anticancer effects of this compound against various cell lines. Results showed that it significantly reduced cell viability in a dose-dependent manner, with mechanisms involving mitochondrial dysfunction and increased reactive oxygen species (ROS) production.

Mechanism of Action

The mechanism of action of 3-Methyl-5-nitro-1-benzothiophene-2-carboxylic acid depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, leading to modulation of their activity. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below compares key structural features of 3-methyl-5-nitro-1-benzothiophene-2-carboxylic acid with three related compounds:

Key Observations :

- Ethyl ester derivative (CAS 17514-60-2): Replaces the carboxylic acid (-COOH) with an ethyl ester (-COOEt), increasing lipophilicity and reducing polarity. This derivative is more stable in non-polar solvents and serves as a synthetic intermediate for the parent acid .

- Amino-substituted analog (CAS 20532-28-9): The nitro group is replaced by an electron-donating -NH₂ group, altering electronic properties and reactivity. The amino group enhances ring electron density, favoring electrophilic substitution reactions .

- This compound may exhibit lower acidity compared to the nitro-substituted variant due to the absence of electron-withdrawing effects .

Physicochemical Properties

- Solubility: The carboxylic acid (CAS 17514-61-3) is polar and likely soluble in polar solvents (e.g., DMSO, aqueous bases) but less soluble in non-polar solvents. The ethyl ester (CAS 17514-60-2) exhibits higher lipophilicity, favoring solubility in organic solvents like ethyl acetate or dichloromethane . The amino derivative (CAS 20532-28-9) may form hydrogen bonds via -NH₂, enhancing aqueous solubility compared to nitro analogs .

- Acidity: The nitro group in the parent acid stabilizes the carboxylate anion via resonance, increasing acidity (predicted pKa ~2-3). The non-nitro analog (3-methylbenzo[b]thiophene-5-carboxylic acid) likely has a higher pKa (~4-5) due to reduced electron withdrawal .

Biological Activity

3-Methyl-5-nitro-1-benzothiophene-2-carboxylic acid is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a benzothiophene core, which is known for its diverse biological activities. The presence of the nitro group and carboxylic acid moiety contributes to its reactivity and potential interactions with biological targets.

The mechanisms by which this compound exerts its biological effects are still under investigation. However, it is believed to act through several pathways:

- Inhibition of Kinases : Similar compounds have been shown to inhibit various kinases involved in cancer progression, such as PIM kinases and MAPK pathways. These kinases play critical roles in cell proliferation and survival, making them attractive targets for cancer therapy .

- Cholinesterase Inhibition : Benzothiophene derivatives have demonstrated inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that are crucial for neurotransmission. This inhibition can potentially lead to therapeutic effects in neurodegenerative diseases like Alzheimer’s .

Anticancer Activity

Research has indicated that derivatives of benzothiophene, including this compound, may exhibit significant anticancer properties:

- Cell Viability Assays : In vitro studies using various cancer cell lines have shown that benzothiophene derivatives can induce cytotoxicity. For instance, compounds with similar structures have reported GI50 values in the low micromolar range against several cancer types .

| Compound | Cancer Cell Line | GI50 (µM) |

|---|---|---|

| This compound | MCF7 (breast) | 4.5 |

| Similar Benzothiophene Derivative | HCT15 (colon) | 2.37 |

| Another Benzothiophene Analog | PC-3 (prostate) | 2.68 |

Enzyme Inhibition Studies

The compound has also been evaluated for its ability to inhibit cholinesterases:

| Compound | Enzyme Inhibition | IC50 (µM) |

|---|---|---|

| This compound | AChE | 50.0 |

| Benzothiophene-Chalcone Hybrid | BChE | 24.35 |

These results indicate that the compound's structural features may enhance its binding affinity to these enzymes, suggesting potential applications in treating conditions like Alzheimer's disease.

Case Studies

Several studies have highlighted the biological significance of benzothiophene derivatives:

- Antitumor Effects : A study demonstrated that a related compound exhibited significant growth inhibition in various cancer cell lines with low toxicity towards normal cells . This suggests a favorable therapeutic index for benzothiophene derivatives.

- Neuroprotective Properties : Another investigation into the neuroprotective effects of benzothiophenes revealed their potential in enhancing cognitive function by inhibiting cholinesterase activity, thereby increasing acetylcholine levels in the brain.

Q & A

Basic Questions

Q. What synthetic methodologies are recommended for preparing 3-Methyl-5-nitro-1-benzothiophene-2-carboxylic acid?

- Methodological Answer : Synthesis typically involves sequential functionalization of the benzothiophene scaffold. A plausible route includes:

Carboxylic Acid Precursor : Start with 1-benzothiophene-2-carboxylic acid derivatives (e.g., 1-benzothiophene-5-carboxylic acid, CAS 2060-64-2, as in ).

Nitration : Introduce a nitro group at position 5 using mixed acid (HNO₃/H₂SO₄) under controlled temperature (0–5°C) to avoid over-nitration. Nitration regioselectivity can be guided by the electron-withdrawing carboxylic acid group (meta-directing).

Methylation : Install the methyl group at position 3 via Friedel-Crafts alkylation or palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura with methyl boronic acid derivatives).

Reference: Similar nitration and alkylation strategies are employed for benzothiophene derivatives in and .

Q. Which analytical techniques are optimal for confirming the structure and purity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify substituent positions (e.g., methyl at C3, nitro at C5).

- High-Performance Liquid Chromatography (HPLC) : Assess purity (>95%) using reverse-phase columns (C18) with UV detection at λ ~254 nm.

- Mass Spectrometry (MS) : Confirm molecular weight via ESI-MS or HRMS.

- X-ray Crystallography : Resolve ambiguous structural features, as demonstrated for related bicyclic carboxylic acids in .

Q. What are common challenges in purifying this compound, and how are they addressed?

- Methodological Answer :

- Solubility Issues : Low solubility in polar solvents due to the nitro and methyl groups. Recrystallization from DMSO/water mixtures or ethyl acetate/hexane gradients is effective.

- Byproduct Formation : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) can separate nitration byproducts (e.g., di-nitrated impurities).

Reference: Similar purification strategies for benzothiophene derivatives are noted in and .

Advanced Research Questions

Q. How do steric and electronic effects of the nitro and methyl groups influence reactivity in further derivatization?

- Methodological Answer :

- Electronic Effects : The nitro group (strong electron-withdrawing) deactivates the ring, directing electrophilic substitutions to the para position relative to itself. The methyl group (electron-donating) activates adjacent positions but introduces steric hindrance.

- Steric Effects : Methyl at C3 impedes reactions at C2/C4. Computational modeling (DFT) can predict regioselectivity, as seen in bicycloheptene carboxylic acid studies ().

Reference: Substituent effects in thiophene derivatives are discussed in and .

Q. What strategies resolve contradictions in spectroscopic data during derivative synthesis?

- Methodological Answer :

- Multi-Technique Validation : Combine 2D NMR (COSY, HSQC) to resolve overlapping signals. For example, NOESY can confirm spatial proximity of methyl and nitro groups.

- Computational Validation : Compare experimental IR/Raman spectra with DFT-simulated vibrational modes (e.g., uses InChIKey-based modeling).

- X-ray Diffraction : Resolve ambiguities in regiochemistry, as applied to dioxane-carboxylic acid derivatives in .

Q. How can computational chemistry predict regioselectivity in electrophilic substitutions on this scaffold?

- Methodological Answer :

- DFT Calculations : Optimize the molecular geometry using software (e.g., Gaussian) and calculate Fukui indices to identify nucleophilic/electrophilic sites.

- Electrostatic Potential Maps : Visualize electron density to predict attack sites. For example, the nitro group creates a positive potential at C4/C6, favoring electrophilic substitution at C4.

Reference: Similar approaches are used for bicycloheptene carboxylic acids in and thieno[3,2-b]thiophene derivatives in .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.